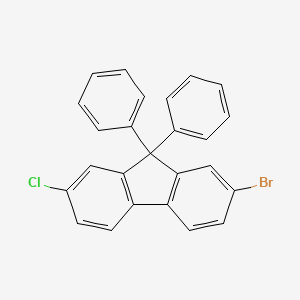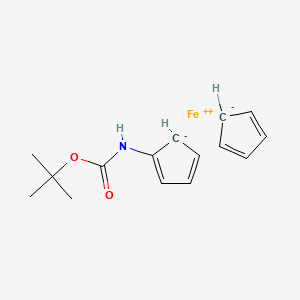
tert-butyl N-cyclopenta-1,3-dien-1-ylcarbamate;cyclopenta-1,3-diene;iron(2+)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound ?(2)-iron(2+) 2-[(tert-butoxycarbonyl)amino]cyclopenta-2,4-dien-1-ide cyclopentadienide is a complex organometallic compound It features an iron(2+) ion coordinated with cyclopentadienide and a tert-butoxycarbonyl (Boc) protected amino group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ?(2)-iron(2+) 2-[(tert-butoxycarbonyl)amino]cyclopenta-2,4-dien-1-ide cyclopentadienide typically involves the following steps:
Formation of the Cyclopentadienide Ligand: The cyclopentadienide ligand can be prepared by deprotonating cyclopentadiene using a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Coordination to Iron(2+): The cyclopentadienide ligand is then coordinated to an iron(2+) salt, such as iron(II) chloride (FeCl2), in the presence of a suitable solvent like tetrahydrofuran (THF).
Introduction of the Boc-Protected Amino Group: The tert-butoxycarbonyl (Boc) protected amino group can be introduced by reacting the intermediate with di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine (Et3N).
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Flow microreactor systems can be employed to enhance efficiency and sustainability in the production process .
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the iron(2+) ion is oxidized to iron(3+).
Reduction: Reduction reactions can reduce the iron(2+) ion back to iron(0) or iron(-1).
Substitution: The cyclopentadienide ligand can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Ligand substitution reactions can be facilitated by using strong nucleophiles or electrophiles, depending on the desired substitution.
Major Products
Oxidation: Iron(3+) complexes with modified ligands.
Reduction: Iron(0) or iron(-1) complexes.
Substitution: New organometallic complexes with different ligands.
科学研究应用
Chemistry
Catalysis: The compound can be used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Material Science: It can be employed in the synthesis of novel materials with unique electronic and magnetic properties.
Biology and Medicine
Drug Delivery: The Boc-protected amino group can be used to modify the compound for targeted drug delivery applications.
Imaging: Iron-based compounds are often used as contrast agents in magnetic resonance imaging (MRI).
Industry
Electronics: The compound can be used in the development of electronic devices, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Coatings: It can be applied in the formulation of protective coatings with enhanced durability and resistance.
作用机制
The mechanism of action of ?(2)-iron(2+) 2-[(tert-butoxycarbonyl)amino]cyclopenta-2,4-dien-1-ide cyclopentadienide involves its ability to coordinate with various substrates through its iron center. The Boc-protected amino group can be deprotected under acidic conditions, allowing the amino group to participate in further chemical reactions. The cyclopentadienide ligand provides stability and facilitates electron transfer processes, making the compound effective in catalytic and electronic applications.
相似化合物的比较
Similar Compounds
Ferrocene: A well-known organometallic compound with two cyclopentadienide ligands coordinated to an iron(2+) ion.
Cyclopentadienyliron Dicarbonyl Dimer: Another iron-based compound with cyclopentadienide ligands and carbonyl groups.
Uniqueness
Boc-Protected Amino Group: The presence of the Boc-protected amino group in ?(2)-iron(2+) 2-[(tert-butoxycarbonyl)amino]cyclopenta-2,4-dien-1-ide cyclopentadienide provides additional functionality, allowing for further chemical modifications and applications in drug delivery and imaging.
Versatility: The compound’s ability to undergo various chemical reactions, including oxidation, reduction, and substitution, makes it highly versatile for use in different scientific and industrial fields.
属性
分子式 |
C15H19FeNO2 |
|---|---|
分子量 |
301.16 g/mol |
IUPAC 名称 |
tert-butyl N-cyclopenta-1,3-dien-1-ylcarbamate;cyclopenta-1,3-diene;iron(2+) |
InChI |
InChI=1S/C10H14NO2.C5H5.Fe/c1-10(2,3)13-9(12)11-8-6-4-5-7-8;1-2-4-5-3-1;/h4-7H,1-3H3,(H,11,12);1-5H;/q2*-1;+2 |
InChI 键 |
JDCPJRGAIUXBOX-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NC1=CC=C[CH-]1.[CH-]1C=CC=C1.[Fe+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


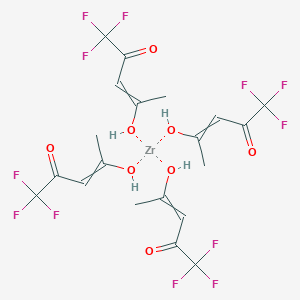
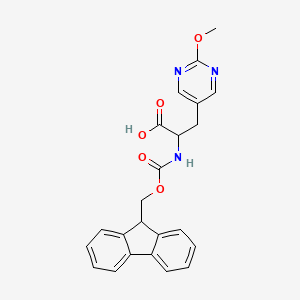
![4-(6-ethyl-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-methylpentanoic acid](/img/structure/B12511100.png)
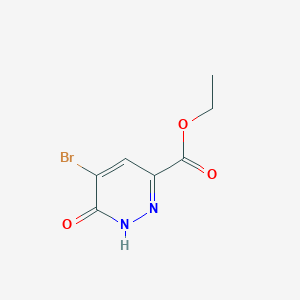
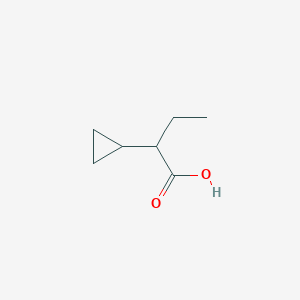
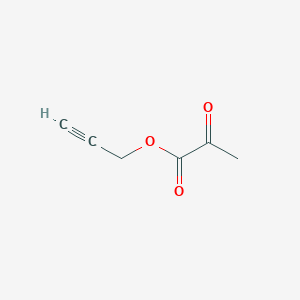
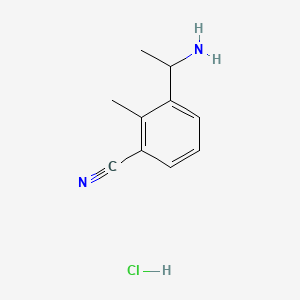
![9H-fluoren-9-ylmethyl N-{1-[4-(tert-butoxy)phenyl]-3-oxopropan-2-yl}carbamate](/img/structure/B12511138.png)
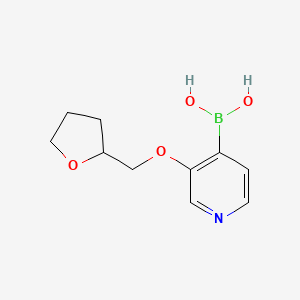
![1-(Tert-butoxycarbonyl)-2-[(4-iodophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B12511152.png)

![2,4,4-Trimethyl-3-[3,7,12,16-tetramethyl-18-(2,6,6-trimethyl-3-oxocyclohexen-1-yl)octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]cyclohex-2-en-1-one](/img/structure/B12511160.png)
![4-{[9-(Oxolan-3-yl)-8-[(2,4,6-trifluorophenyl)amino]purin-2-yl]amino}cyclohexan-1-ol](/img/structure/B12511170.png)
